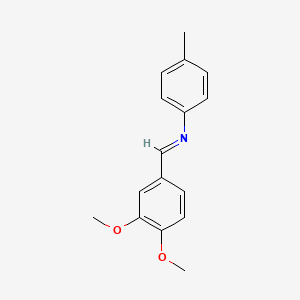

N-(3,4-Dimethoxybenzylidene)-P-toluidine

Description

N-(3,4-Dimethoxybenzylidene)-P-toluidine is a Schiff base compound synthesized via the condensation of 3,4-dimethoxybenzaldehyde and p-toluidine. Schiff bases of this class are widely studied for their structural versatility, electronic properties, and applications in coordination chemistry, material science, and pharmaceuticals. This article systematically compares this compound with structurally similar compounds, focusing on synthesis, spectral characteristics, electronic properties, and biological activities.

Properties

CAS No. |

67101-90-0 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)methanimine |

InChI |

InChI=1S/C16H17NO2/c1-12-4-7-14(8-5-12)17-11-13-6-9-15(18-2)16(10-13)19-3/h4-11H,1-3H3 |

InChI Key |

NXIZYRIJQVDBOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethoxybenzylidene)-P-toluidine typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and p-toluidine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours, and the resulting product is then purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dimethoxybenzylidene)-P-toluidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Quinones

Reduction: Corresponding amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(3,4-Dimethoxybenzylidene)-P-toluidine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its anti-inflammatory and anticancer activities.

Industry: Utilized as a corrosion inhibitor for metals in acidic environments.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxybenzylidene)-P-toluidine varies depending on its application:

Antimicrobial Activity: The compound interacts with microbial cell membranes, disrupting their integrity and leading to cell death.

Anti-inflammatory Activity: It inhibits the cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.

Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The core structure of N-(3,4-Dimethoxybenzylidene)-P-toluidine consists of a 3,4-dimethoxybenzaldehyde backbone conjugated to an aromatic amine. Structural analogs differ primarily in the amine component, which significantly influences their chemical and biological behavior:

- p-Toluidine vs. Pyridine Derivatives : Replacement of p-toluidine with pyridine (e.g., DMP in ) introduces electron-withdrawing nitrogen, enhancing chemosensing capabilities via photoinduced electron transfer (PET) and resonance energy transfer (RET) .

- Anabaseine Derivatives : DMXBA () interacts with nicotinic acetylcholine receptors (nAChRs), highlighting the pharmacological impact of heterocyclic amines .

- Naphthylamine Analogs : DBNA () exhibits extended π-conjugation, shifting UV-Vis absorption peaks (e.g., 317 nm for π→π* transitions) compared to simpler aromatic amines .

Spectral and Electronic Properties

Key spectral features and computational data highlight electronic trends:

- C=N Stretch : Consistent IR absorption (~1600–1610 cm⁻¹) confirms imine bond formation across analogs .

- Electronic Transitions : DBNA’s UV peaks align with π→π* and n→π* transitions, while metal complexes () show broader absorption due to ligand-to-metal charge transfer .

- HOMO-LUMO : DBNA’s large gap (9.71 eV) suggests stability, whereas smaller gaps (e.g., in metal complexes) may enhance redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.